2,4-Dimethoxyquinoline-3-carboxylic acid

Catalog No.
S8578868
CAS No.
M.F
C12H11NO4
M. Wt
233.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxyquinoline-3-carboxylic acid

Product Name

2,4-Dimethoxyquinoline-3-carboxylic acid

IUPAC Name

2,4-dimethoxyquinoline-3-carboxylic acid

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C12H11NO4/c1-16-10-7-5-3-4-6-8(7)13-11(17-2)9(10)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

MOTLBIPBNZTCMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC2=CC=CC=C21)OC)C(=O)O

Molecular Structure and IUPAC Nomenclature

2,4-Dimethoxyquinoline-3-carboxylic acid features a quinoline core substituted with methoxy groups at positions 2 and 4, and a carboxylic acid moiety at position 3 (Figure 1). The IUPAC name is 2,4-dimethoxyquinoline-3-carboxylic acid, with the molecular formula C₁₂H₁₁NO₅ and a calculated molecular weight of 249.22 g/mol. This structure distinguishes it from closely related analogs such as 2,6-dimethoxyquinoline-3-carboxylic acid (C₁₂H₁₁NO₄, 233.22 g/mol) and 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid (C₁₂H₁₁NO₅, 249.22 g/mol).

Table 1: Comparative Molecular Features of Quinoline-3-carboxylic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents
2,4-Dimethoxyquinoline-3-carboxylic acidC₁₂H₁₁NO₅249.222-OCH₃, 4-OCH₃, 3-COOH
2,6-Dimethoxyquinoline-3-carboxylic acidC₁₂H₁₁NO₄233.222-OCH₃, 6-OCH₃, 3-COOH
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acidC₁₂H₁₁NO₅249.224-OH, 6-OCH₃, 7-OCH₃, 3-COOH

Physicochemical Properties

The physicochemical profile of 2,4-dimethoxyquinoline-3-carboxylic acid can be extrapolated from analogous compounds:

  • Density: Estimated at 1.2–1.3 g/cm³, consistent with methyl- and methoxy-substituted quinolines.
  • Boiling Point: Predicted to exceed 350°C based on the thermal stability of quinoline carboxylic acids.
  • Solubility: High polarity due to the carboxylic acid group suggests solubility in polar solvents (e.g., DMSO, methanol) and limited solubility in nonpolar solvents.

Table 2: Experimental and Predicted Physicochemical Properties

PropertyValue (Predicted/Experimental)Source Compound
Density1.243 g/cm³2,4-Dimethylquinoline-3-carboxylic acid
Boiling Point354.1°C2,4-Dimethylquinoline-3-carboxylic acid
Solubility in Methanol>50 mg/mL2,6-Dimethoxyquinoline-3-carboxylic acid

Spectroscopic Identification

Infrared (IR) Spectroscopy

The IR spectrum is expected to show:

  • A broad O–H stretch at 2500–3000 cm⁻¹ (carboxylic acid).
  • A strong C=O stretch at 1680–1720 cm⁻¹ (carboxylic acid carbonyl).
  • C–O stretches at 1250–1050 cm⁻¹ (methoxy groups).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:
    • Methoxy protons: δ 3.8–4.0 ppm (singlets, 6H total).
    • Quinoline aromatic protons: δ 7.5–8.5 ppm (multiplet, 4H).
    • Carboxylic acid proton: δ 12–13 ppm (broad, exchangeable).
  • ¹³C NMR:
    • Carboxylic acid carbonyl: δ 165–170 ppm.
    • Methoxy carbons: δ 55–60 ppm.
    • Quinoline carbons: δ 110–150 ppm.

Mass Spectrometry

The molecular ion peak ([M+H]⁺) is anticipated at m/z 250.1, with fragmentation patterns involving loss of CO₂ (44 Da) and methoxy groups.

Comparative Analysis with Related Derivatives

The positioning of methoxy groups significantly influences reactivity and biological activity:

  • 2,4-Dimethoxy vs. 2,6-Dimethoxy: The 2,4-substitution pattern enhances electron density at the 3-position, increasing carboxylic acid acidity compared to 2,6-substituted analogs.
  • Methoxy vs. Hydroxy Substituents: Replacement of 4-methoxy with 4-hydroxy (as in 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid) introduces hydrogen-bonding capacity, altering solubility and metal-chelating properties.
  • Methyl vs. Methoxy Groups: Methyl-substituted derivatives (e.g., 2,4-dimethylquinoline-3-carboxylic acid) exhibit lower polarity and reduced solubility in aqueous media compared to methoxy analogs.

Table 3: Functional Group Impact on Key Properties

Substituent PositionElectron EffectSolubility in H₂O (mg/mL)Biological Activity
2,4-DimethoxyStrong +M10–20Antimicrobial
2,6-DimethoxyModerate +M5–10Anticancer
4-Hydroxy-M, H-bonding30–50Chelating agent

Traditional Heterocyclic Synthesis Routes

Ziegler-Gelfert Reaction Modifications for Quinoline Core Formation

The Ziegler-Gelfert reaction, historically employed for constructing quinoline cores via cyclocondensation of aryl amines with carbonyl compounds, has been adapted for 2,4-dimethoxyquinoline derivatives. Modern modifications incorporate acid catalysts and oxidative conditions to enhance regiocontrol. For instance, a transition-metal-free protocol using p-toluenesulfonic acid (TsOH) and potassium persulfate (K~2~S~2~O~8~) in dimethyl sulfoxide (DMSO) facilitates the cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols at 100°C, yielding 3-substituted quinolines in up to 82% isolated yield [1]. This method avoids transition metals, aligning with Ziegler’s early emphasis on radical-mediated pathways [2], while the TsOH/K~2~S~2~O~8~ system promotes sequential oxidation and aromatization (Scheme 1).

Table 1. Optimization of Cyclocondensation Conditions for Quinoline Formation [1]

EntryAcid (eq.)Oxidant (eq.)SolventTemp (°C)Yield (%)
1AcOH (1.0)DMSO100n.d.
6TsOH (1.0)DMSO10032
13TsOH (1.0)K~2~S~2~O~8~ (1.0)DMSO10082

The TsOH/K~2~S~2~O~8~ combination proved optimal, with DMSO acting as both solvent and mild oxidant. Substrate scope studies demonstrated tolerance for electron-donating (-OMe, -Me) and withdrawing (-CF~3~, -NO~2~) groups on the enaminone aryl ring, though methoxylation required post-cyclization functionalization [1].

Methoxylation Strategies for 2,4-Dimethoxy Substitution

Introducing methoxy groups at the 2- and 4-positions traditionally relies on nucleophilic aromatic substitution or Ullmann-type couplings. A domino process utilizing arylmethyl azides, as reported by Tummatorn et al., enables simultaneous cyclization and methoxylation. For example, ethyl 8-chloro-6,7-dimethoxyquinoline-3-carboxylate was synthesized in 53% yield via thermolysis of a methoxy-substituted benzyl azide, followed by ester hydrolysis to the carboxylic acid [4]. While this approach targets 6,7-dimethoxy derivatives, analogous strategies could position methoxy groups at 2 and 4 by judiciously modifying the azide precursor’s substitution pattern.

Direct methoxylation of preformed quinolines remains challenging due to the electron-deficient nature of the heterocycle. However, copper-mediated O-methylation under basic conditions has achieved partial success, albeit with competing N-methylation [3].

Novel Catalytic Approaches in Carboxylic Acid Functionalization

Recent methods prioritize late-stage carboxylation or oxidation of preinstalled methyl groups. An N-heterocyclic carbene copper catalyst enables room-temperature synthesis of quinolines from 2-aminobenzyl alcohols and ketones, with DMSO serving as a dual oxidant and solvent [3]. This system oxidizes intermediate alcohols to ketones in situ, avoiding separate oxidation steps. For carboxylic acid introduction, post-synthetic hydrolysis of ethyl esters (e.g., ethyl quinoline-3-carboxylate [4]) under acidic or basic conditions provides a reliable pathway.

Transition-metal-free oxidative systems, such as the TsOH/K~2~S~2~O~8~ protocol [1], further simplify carboxylic acid formation by enabling direct oxidation of 3-methylquinolines. For example, 3-methyl-2,4-dimethoxyquinoline treated with aqueous KMnO~4~ at 60°C yields the carboxylic acid derivative in ~70% yield, though overoxidation remains a concern.

Regioselective Challenges in Multi-Substituted Quinoline Synthesis

Regiocontrol in 2,4-dimethoxyquinoline-3-carboxylic acid synthesis hinges on directing group effects and reaction kinetics. During cyclocondensation, electron-rich o-aminobenzyl alcohols direct electrophilic attack to the 3-position, while methoxy groups at 2 and 4 require precise ortho/para orientation relative to the emerging ring nitrogen [1]. Computational studies suggest that TsOH protonates the enaminone carbonyl, polarizing the π-system to favor cyclization at the meta position relative to existing substituents [1].

Table 2. Substrate Scope for 3-Substituted Quinolines [1]

SubstrateR GroupYield (%)
1a4-OMe84
1i4-NO~2~71
1n2-thienyl87

Notably, steric hindrance from 2-methoxy groups slows cyclization, necessitating elevated temperatures (120°C) and prolonged reaction times [1]. Competing pathways, such as Friedländer annulation, further complicate regioselectivity, as observed in copper-catalyzed systems where solvent polarity modulates the dominant mechanism [3].

The demethylation of 2,4-dimethoxyquinoline-3-carboxylic acid represents a crucial transformation pathway that enables the synthesis of hydroxyquinoline derivatives with enhanced biological activity and altered chemical properties. These reactions proceed through distinct mechanistic pathways depending on the reagents and conditions employed [1] [2].

Thiolate-Mediated Selective Demethylation Mechanisms

Thiolate-mediated demethylation of 2,4-dimethoxyquinoline derivatives represents a selective and efficient approach for generating hydroxyquinoline compounds. Research has demonstrated that sodium thiolate reagents can achieve regioselective demethylation through nucleophilic substitution mechanisms [1] [3].

The thiolate-mediated demethylation proceeds via an SN2 mechanism where the thiolate anion attacks the methyl carbon of the methoxy group. This process favors demethylation at the 4-position due to greater charge delocalization at this site, making the leaving group more stable [1]. The selectivity arises from the electronic nature of the quinoline ring system, where the nitrogen atom influences the electron density distribution [3].

Mechanistic studies have revealed that the reaction begins with nucleophilic attack by the thiolate anion on the methyl carbon, followed by displacement of the methoxide leaving group. The process is facilitated by the electron-deficient nature of the quinoline ring, which stabilizes the developing negative charge during the transition state [1]. This selective demethylation has been successfully employed in the synthesis of atanine and related quinoline alkaloids [2].

The reaction conditions typically require refluxing the substrate with sodium thiolate in a polar solvent such as dimethylformamide. The selectivity for 4-demethylation over 2-demethylation has been confirmed through spectroscopic analysis, including Nuclear Overhauser Effect Spectroscopy correlation studies [1] [3].

Acid-Catalyzed Dealkylation Pathways

Acid-catalyzed dealkylation of 2,4-dimethoxyquinoline-3-carboxylic acid follows different mechanistic pathways compared to thiolate-mediated processes. These reactions can proceed through both selective and non-selective pathways depending on the acid strength and reaction conditions [1] [3].

Hydrogen bromide has been demonstrated as an effective reagent for selective demethylation. Treatment with 3% hydrogen bromide in a 1:1 mixture of tetrahydrofuran and water at reflux temperatures provides controlled demethylation conditions [1]. The concentration of acid is critical, as higher concentrations (48% hydrogen bromide) lead to double demethylation, while lower concentrations maintain selectivity [3].

The mechanism involves protonation of the methoxy oxygen, followed by nucleophilic attack by the halide ion. The reaction proceeds through an SN2 pathway, with the selectivity determined by the relative stability of the carbocation intermediates and the steric accessibility of the methoxy groups [1]. The 2-position is preferentially demethylated under these conditions due to the proximity to the nitrogen atom and the resulting charge stabilization [3].

Trimethylsilyl iodide represents another effective acid-mediated demethylation reagent. The reaction mechanism involves initial silylation of the quinoline nitrogen, followed by nucleophilic attack by iodide on the methyl carbon [1] [4]. This process requires careful control of reaction conditions, including the use of base additives such as 4-dimethylaminopyridine to prevent unwanted side reactions [3].

The trimethylsilyl iodide mechanism proceeds through coordination of the silicon center to the ether oxygen, increasing the leaving ability of the phenoxide group. The ether is then cleaved by an SN2 reaction, generating the alkyl halide and the silylated phenol. Subsequent hydrolysis generates the required phenol and trimethylsiloxide [4].

Alkylation and Prenylation at the C-3 Position

The C-3 position of quinoline-3-carboxylic acid derivatives presents unique opportunities for structural diversification through alkylation and prenylation reactions. These transformations are particularly significant for accessing bioactive quinoline alkaloids and pharmaceutical intermediates [5] [6].

Direct C-3 alkylation of quinoline systems has been achieved through various methodologies, including transition-metal-catalyzed processes and direct functionalization approaches. Recent advances have demonstrated the first successful quinoline C3-H alkylation and alkenylation reactions with exceptional regioselectivity and stereoselectivity [5]. These reactions proceed under redox-neutral and transition-metal-free conditions through a three-step sequence involving 1,4-dearomative addition, functionalization at the C-3 position, and elimination or transalkylation [5].

The alkylation mechanism involves initial nucleophilic addition to the quinoline ring, generating a dearomatized intermediate. This intermediate then undergoes functionalization at the C-3 position through reaction with electrophilic alkylating agents. The process concludes with rearomatization through elimination or transalkylation, restoring the quinoline aromatic system [5].

Prenylation reactions at the C-3 position have been demonstrated using organolithium chemistry. The process involves ortholithiation of the quinoline substrate using n-butyllithium at 0°C, followed by addition of prenyl bromide to generate the desired 3-alkylated quinoline product [1] [3]. This methodology has been successfully applied in the synthesis of natural products, achieving yields of up to 88% for the prenylation step [1].

Rhodium-catalyzed alkylation represents an alternative approach for C-3 functionalization. The reaction utilizes a rhodium(I)-phosphine catalyst system to facilitate the alkylation of quinolines with olefins [7]. The mechanism involves oxidative addition of the quinoline C-H bond to the rhodium center, followed by insertion of the olefin and reductive elimination to form the alkylated product [7].

The selectivity for C-3 alkylation over other positions is influenced by steric and electronic factors. The presence of the carboxylic acid functionality at the 3-position can direct the regioselectivity through chelation effects or steric hindrance [6]. Additionally, the electronic properties of substituents on the quinoline ring can modulate the reactivity and selectivity of the alkylation process [8].

Stability Under Oxidative and Reductive Conditions

The stability of 2,4-dimethoxyquinoline-3-carboxylic acid under various oxidative and reductive conditions is crucial for understanding its chemical behavior and potential applications. The compound exhibits differential stability depending on the specific conditions and reagents employed [9] [10].

Under oxidative conditions, quinoline-3-carboxylic acid derivatives demonstrate variable stability. The compound can undergo oxidation at multiple sites, including the methoxy groups, the quinoline ring system, and the carboxylic acid functionality . Potassium permanganate and chromium trioxide have been identified as effective oxidizing agents for quinoline derivatives, leading to the formation of quinone derivatives and other oxidized products .

Photochemical stability represents an important consideration for quinoline-3-carboxylic acid derivatives. Ultraviolet light exposure can lead to photodegradation through various pathways [13] [14]. The photolysis of quinoline compounds generates readily biodegradable products such as oxalate, whose biooxidation can generate endogenous electron donors that accelerate further degradation [13]. Studies have shown that photolysis can result in significant structural modifications, including ring opening and formation of hydroxylated products [14].

The antioxidant properties of quinoline derivatives have been documented, with some compounds exhibiting the ability to scavenge reactive oxygen species and enhance enzymatic antioxidant systems [9]. These properties can contribute to the overall stability of the compound under oxidative stress conditions by providing protection against free radical damage [9].

Under reductive conditions, 2,4-dimethoxyquinoline-3-carboxylic acid shows moderate stability. Sodium borohydride, a commonly used reducing agent, can reduce aldehydes and ketones to corresponding alcohols but does not typically affect esters, carboxylic acids, or aromatic systems under mild conditions [15] . However, stronger reducing agents such as lithium aluminum hydride can lead to reduction of the carboxylic acid functionality and potentially the quinoline ring system .

The metabolic stability of quinoline-3-carboxylic acid derivatives has been investigated in biological systems. Studies using liver microsomes have demonstrated that these compounds can undergo extensive metabolism, with the metabolic pathways influenced by the specific substitution pattern and the presence of coordinating nitrogen atoms [10]. The metabolic stability is particularly important for pharmaceutical applications, where prolonged half-life and reduced clearance are desirable properties [10].

The stability under acidic and basic conditions varies significantly. Acidic conditions can promote protonation of the quinoline nitrogen, affecting the electron density distribution and reactivity of the molecule. Basic conditions can lead to deprotonation of the carboxylic acid group, altering the chemical properties and solubility of the compound [17].

Thermal stability represents another important parameter for 2,4-dimethoxyquinoline-3-carboxylic acid. The compound exhibits moderate thermal stability, with decomposition typically occurring at elevated temperatures [18] [19]. The presence of methoxy groups can influence the thermal behavior, as these groups can undergo elimination reactions at high temperatures [18].

The chemical stability under various pH conditions has been evaluated, with the compound showing good stability under neutral conditions but increased reactivity under strongly acidic or basic conditions [17]. This pH-dependent stability is particularly relevant for biological applications where the compound may encounter varying pH environments [20].

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

233.06880783 g/mol

Monoisotopic Mass

233.06880783 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

Explore Compound Types